N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide
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Overview
Description
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide is a complex organic compound featuring an indole moiety, a pyridazinone ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 2,3-dihydro-1H-indole, the compound undergoes alkylation to introduce the 1-oxopropan-2-yl group.
Construction of the Pyridazinone Ring: The indole derivative is then reacted with a 4-methylphenyl-substituted hydrazine to form the pyridazinone ring through cyclization.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the compound can be reduced to corresponding alcohols.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The pyridazinone ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole moiety.
Pyridazinone Derivatives: Compounds such as pyridazinone-based inhibitors used in medicinal chemistry.
Uniqueness
N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide is unique due to its combination of indole and pyridazinone moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-15-8-10-18(11-9-15)20-14-21(25-17(3)29)24(31)28(26-20)16(2)23(30)27-13-12-19-6-4-5-7-22(19)27/h4-11,14,16H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
GSCPLIPRBVNTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)C(C)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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